molecular formula C23H18FNO4 B11297058 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11297058
M. Wt: 391.4 g/mol
InChI Key: SBCYKLWSIGDGSN-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of fluorophenyl and methoxyphenyl groups attached to an isochromene core, making it a subject of interest in organic chemistry and material science.

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multi-step organic reactions. One common method includes the use of vertical Bridgman technique to grow single crystals of the compound . The reaction conditions often involve specific temperature controls and the use of solvents to facilitate the crystallization process. Industrial production methods may vary, but they generally follow similar principles of controlled synthesis and purification to ensure the desired product’s quality and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide involves its interaction with specific molecular targets. The compound’s fluorophenyl and methoxyphenyl groups play a crucial role in its binding affinity and activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Compared to other similar compounds, 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C23H18FNO4

Molecular Weight

391.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C23H18FNO4/c1-28-19-9-7-18(8-10-19)25-22(26)15-4-11-20-16(12-15)13-21(29-23(20)27)14-2-5-17(24)6-3-14/h2-12,21H,13H2,1H3,(H,25,26)

InChI Key

SBCYKLWSIGDGSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)F

Origin of Product

United States

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